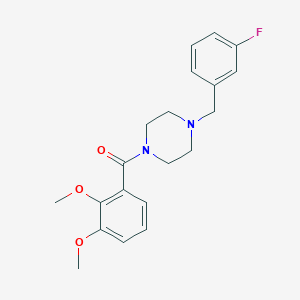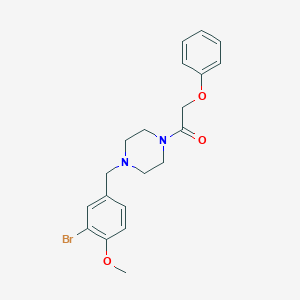
2,4-Diacetyl-3-(4-diethylamino-phenyl)-5-hydroxy-5-methyl-cyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diacetyl-3-(4-diethylamino-phenyl)-5-hydroxy-5-methyl-cyclohexanone, also known as DADPM, is a synthetic compound that has gained significant attention in the field of scientific research. This compound belongs to the class of cyclohexanone derivatives and has shown promising results in various biological studies.
Wirkmechanismus
The mechanism of action of 2,4-Diacetyl-3-(4-diethylamino-phenyl)-5-hydroxy-5-methyl-cyclohexanone involves the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway, which is known to play a crucial role in cell growth and survival. 2,4-Diacetyl-3-(4-diethylamino-phenyl)-5-hydroxy-5-methyl-cyclohexanone also induces the production of reactive oxygen species (ROS), which leads to the activation of the caspase cascade, ultimately resulting in apoptosis.
Biochemical and Physiological Effects:
2,4-Diacetyl-3-(4-diethylamino-phenyl)-5-hydroxy-5-methyl-cyclohexanone has been shown to have various biochemical and physiological effects. Studies have shown that 2,4-Diacetyl-3-(4-diethylamino-phenyl)-5-hydroxy-5-methyl-cyclohexanone inhibits the activity of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase. Additionally, 2,4-Diacetyl-3-(4-diethylamino-phenyl)-5-hydroxy-5-methyl-cyclohexanone has been shown to possess anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines. Physiologically, 2,4-Diacetyl-3-(4-diethylamino-phenyl)-5-hydroxy-5-methyl-cyclohexanone has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2,4-Diacetyl-3-(4-diethylamino-phenyl)-5-hydroxy-5-methyl-cyclohexanone in lab experiments is its high potency and selectivity. 2,4-Diacetyl-3-(4-diethylamino-phenyl)-5-hydroxy-5-methyl-cyclohexanone has been shown to exhibit anticancer activity at low concentrations, making it a potential candidate for cancer therapy. Additionally, 2,4-Diacetyl-3-(4-diethylamino-phenyl)-5-hydroxy-5-methyl-cyclohexanone is stable and can be easily synthesized, making it a cost-effective compound for lab experiments. However, one of the limitations of using 2,4-Diacetyl-3-(4-diethylamino-phenyl)-5-hydroxy-5-methyl-cyclohexanone is its potential toxicity, as high concentrations of 2,4-Diacetyl-3-(4-diethylamino-phenyl)-5-hydroxy-5-methyl-cyclohexanone have been shown to induce cell death in normal cells.
Zukünftige Richtungen
There are several future directions for the study of 2,4-Diacetyl-3-(4-diethylamino-phenyl)-5-hydroxy-5-methyl-cyclohexanone. One of the major areas of interest is its potential use in cancer therapy. Further studies are needed to investigate the efficacy and safety of 2,4-Diacetyl-3-(4-diethylamino-phenyl)-5-hydroxy-5-methyl-cyclohexanone in preclinical and clinical trials. Additionally, the potential use of 2,4-Diacetyl-3-(4-diethylamino-phenyl)-5-hydroxy-5-methyl-cyclohexanone in the treatment of other diseases, such as Alzheimer's disease and diabetes, should be explored. Moreover, the development of novel derivatives of 2,4-Diacetyl-3-(4-diethylamino-phenyl)-5-hydroxy-5-methyl-cyclohexanone with improved potency and selectivity should be investigated.
Conclusion:
In conclusion, 2,4-Diacetyl-3-(4-diethylamino-phenyl)-5-hydroxy-5-methyl-cyclohexanone is a promising compound that has shown potential in various scientific research applications. Its anticancer activity, anti-inflammatory properties, and neuroprotective effects make it a potential candidate for the development of novel therapeutics. Further studies are needed to fully understand the mechanism of action and potential toxicity of 2,4-Diacetyl-3-(4-diethylamino-phenyl)-5-hydroxy-5-methyl-cyclohexanone, as well as its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of 2,4-Diacetyl-3-(4-diethylamino-phenyl)-5-hydroxy-5-methyl-cyclohexanone involves the reaction of 4-diethylaminobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then subjected to a series of reactions, including reduction and cyclization, to obtain 2,4-Diacetyl-3-(4-diethylamino-phenyl)-5-hydroxy-5-methyl-cyclohexanone. This synthesis method has been reported in various scientific journals and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
2,4-Diacetyl-3-(4-diethylamino-phenyl)-5-hydroxy-5-methyl-cyclohexanone has been extensively studied for its potential use in various scientific research applications. One of the major areas of interest is its anticancer activity. Studies have shown that 2,4-Diacetyl-3-(4-diethylamino-phenyl)-5-hydroxy-5-methyl-cyclohexanone inhibits the growth of cancer cells and induces apoptosis, making it a potential candidate for cancer therapy. Additionally, 2,4-Diacetyl-3-(4-diethylamino-phenyl)-5-hydroxy-5-methyl-cyclohexanone has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising compound for the treatment of various diseases.
Eigenschaften
Produktname |
2,4-Diacetyl-3-(4-diethylamino-phenyl)-5-hydroxy-5-methyl-cyclohexanone |
|---|---|
Molekularformel |
C21H29NO4 |
Molekulargewicht |
359.5 g/mol |
IUPAC-Name |
2,4-diacetyl-3-[4-(diethylamino)phenyl]-5-hydroxy-5-methylcyclohexan-1-one |
InChI |
InChI=1S/C21H29NO4/c1-6-22(7-2)16-10-8-15(9-11-16)19-18(13(3)23)17(25)12-21(5,26)20(19)14(4)24/h8-11,18-20,26H,6-7,12H2,1-5H3 |
InChI-Schlüssel |
NBLIITIVEKGZFS-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)C)(C)O)C(=O)C |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)C)(C)O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B249173.png)

![[4-(2,4-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249177.png)
![[4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249178.png)
![(3-Chlorophenyl)[4-(2-methoxybenzyl)piperazin-1-yl]methanone](/img/structure/B249181.png)
![3-Cyclopentyl-1-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B249182.png)


![Ethyl 4-[(4-isonicotinoyl-1-piperazinyl)methyl]phenyl ether](/img/structure/B249187.png)



![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B249193.png)